2-Butylbiphenyl

Physical Chemistry Low-Temperature Fluids Thermal Management

2-Butylbiphenyl (CAS 54532-97-7) is a 2-substituted alkylbiphenyl hydrocarbon belonging to the broader class of dicyclic aromatic compounds. With a molecular formula of C16H18 and a molecular weight of 210.31 g/mol, it is a member of a homologous series extensively studied for its structure-property relationships.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 54532-97-7
Cat. No. B13949334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylbiphenyl
CAS54532-97-7
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3
InChIKeyRMSGQZDGSZOJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylbiphenyl CAS 54532-97-7: Verified Physical Property Data and Technical Baseline for Procurement and Research


2-Butylbiphenyl (CAS 54532-97-7) is a 2-substituted alkylbiphenyl hydrocarbon belonging to the broader class of dicyclic aromatic compounds. With a molecular formula of C16H18 and a molecular weight of 210.31 g/mol, it is a member of a homologous series extensively studied for its structure-property relationships [1][2]. The compound exhibits a melting point of approximately -13.7°C (259.44 K), a boiling point of around 291.2°C (554.35 K) at atmospheric pressure, and an estimated density of 1.0±0.1 g/cm³ at 20°C [1][2]. Its physical properties have been systematically characterized and documented in peer-reviewed literature and authoritative databases, establishing a reliable baseline for scientific and industrial application [1][3].

Why 2-Butylbiphenyl Cannot Be Interchanged with Other 2-Alkylbiphenyls: Structure-Dependent Thermophysical Properties Dictate Application Suitability


Within the 2-alkylbiphenyl series, a systematic increase in alkyl chain length leads to pronounced, quantifiable shifts in critical thermophysical properties including melting point, boiling point, viscosity, and energy density [1][2]. For instance, the progression from a methyl to an n-butyl substituent results in an 85% increase in low-temperature kinematic viscosity and an 83°C depression in melting point [1][2]. These property variations are not linear and cannot be predicted by simple interpolation, making generic substitution unreliable. Consequently, 2-butylbiphenyl occupies a specific design space—differentiated by its combination of low melting point and intermediate viscosity—that renders it functionally distinct from its lighter or heavier analogs. Selection must be guided by these quantitative structure-property relationships, as the evidence below demonstrates.

Head-to-Head Comparative Evidence: Quantifying 2-Butylbiphenyl Differentiation from 2-Alkylbiphenyl Analogs


Melting Point Depression: 83°C Lower than Biphenyl, Enabling Low-Temperature Fluid Applications

2-Butylbiphenyl exhibits a significantly depressed melting point compared to the unsubstituted parent compound, biphenyl. This reduction enhances its utility in applications requiring a wide liquid range [1].

Physical Chemistry Low-Temperature Fluids Thermal Management

Low-Temperature Viscosity Advantage: 85% Higher than 2-Methylbiphenyl at 0°C

At 0°C (32°F), the kinematic viscosity of 2-butylbiphenyl is 85% higher than that of 2-methylbiphenyl. This property can be critical in applications such as hydraulic fluids or lubricants where a specific viscosity profile is required [1].

Rheology Lubricants Fluid Dynamics

Volumetric Energy Density Retention: 4.3% Lower Net Heat of Combustion than Biphenyl

The net heat of combustion per unit volume for 2-butylbiphenyl is 1,048,000 Btu/ft³, which is only 4.3% lower than that of biphenyl (1,096,000 Btu/ft³). This represents a high retention of volumetric energy density despite the addition of an alkyl chain [1].

Fuels Combustion Energy Storage

Thermal Stability Benchmark: Spontaneous Ignition Temperature Lower than 2-Methylbiphenyl and 2-Ethylbiphenyl

The spontaneous ignition temperature (SIT) of 2-butylbiphenyl is 811°F (433°C), which is lower than that of its lighter analogs, 2-methylbiphenyl (936°F) and 2-ethylbiphenyl (840°F) [1]. This indicates a relative difference in oxidative thermal stability within the series.

Thermal Stability Process Safety Hazard Assessment

Validated Application Scenarios for 2-Butylbiphenyl Based on Quantified Property Differentiation


Low-Temperature Heat Transfer Fluids and Thermal Management

The 83°C depression in melting point relative to biphenyl (from +69.2°C to -13.7°C) qualifies 2-butylbiphenyl as a potential component in heat transfer fluids for systems requiring a broad liquid range and operation below ambient temperatures [1][2]. Its retention of high volumetric energy density (only 4.3% lower than biphenyl) further supports its use in compact thermal management loops where biphenyl would solidify.

High-Energy-Density Fuel Formulations

The net heat of combustion of 1,048,000 Btu/ft³, combined with its low melting point, positions 2-butylbiphenyl as a candidate for advanced aviation or missile fuels where high volumetric energy and ambient-temperature liquid handling are co-requirements [3]. This trade-off of minimal energy density loss for significantly improved low-temperature fluidity is a key differentiator.

Specialty Lubricants and Hydraulic Fluids

The 85% higher viscosity at 0°C compared to 2-methylbiphenyl makes 2-butylbiphenyl a viable choice for specialty lubricants or hydraulic fluids that must maintain a minimum viscosity under cold-start conditions to ensure adequate film thickness and component protection [4]. This property can be leveraged in Arctic or high-altitude applications.

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